molecular formula C19H22N4O5S B2611606 3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897621-13-5

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

Cat. No.: B2611606
CAS No.: 897621-13-5
M. Wt: 418.47
InChI Key: PSAJYSIYXOSCQZ-UHFFFAOYSA-N
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Description

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide, also known as N-((2-(4-(phenylpiperazin-1-yl)sulfonyl)ethyl)-3-nitrobenzamide, is an organic compound. It is a potent serotonin 5-HT2 and α1-adrenoceptor antagonist .


Molecular Structure Analysis

The molecular formula of this compound is C19H22N4O5S and its molecular weight is 418.47. The structure includes a phenyl-piperazine group in which the benzene ring is equatorially located .

Scientific Research Applications

Inhibitory Activities Against Enzymes

  • Carbonic Anhydrase Inhibition : A study by Ulus et al. (2013) synthesized novel acridine and bis-acridine sulfonamide compounds from 4-amino-N-(4-sulfamoylphenyl)benzamide. These compounds were investigated for their inhibitory activity against carbonic anhydrase isoforms, showing high affinity and elucidating structure-activity relationships for enzyme inhibition (Ulus et al., 2013).

Antimicrobial and Environmental Applications

  • Antimicrobial Activity : Research on the microbially mediated abiotic formation of sulfamethoxazole transformation products during denitrification highlighted the synthesis and identification of compounds undergoing transformations, with implications for environmental monitoring and understanding antibiotic behavior in water treatment processes (Nödler et al., 2012).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition : A study focused on the synthesis, characterization, and corrosion inhibition studies of N-phenyl-benzamides, including derivatives with nitro groups. The research aimed to understand the effects of these compounds on the acidic corrosion of mild steel, revealing their potential as corrosion inhibitors and the influence of substituents on their efficiency (Mishra et al., 2018).

Crystal Structure Analysis

  • Crystal Structure Determination : The synthesis and crystal structure of 2-Nitro-N-(4-nitrophenyl)benzamide was characterized, providing insights into the molecular and crystallographic properties of nitro-substituted benzamides. Such studies are crucial for understanding the physicochemical properties and potential applications of these compounds (Saeed et al., 2008).

Antitumor and Antiproliferative Agents

  • Antitumor Activity : Yoshida et al. (2005) designed and synthesized benzothiazole derivatives, including those without nitro groups, demonstrating significant in vivo inhibitory effects on tumor growth. This research underscores the potential of structurally related compounds in developing antitumor agents (Yoshida et al., 2005).

Safety and Hazards

The safety and hazards associated with 3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide are not specified in the available literature .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, have shown anticonvulsant activity in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with enzymes, proteins, and other biomolecules involved in neurological processes .

Cellular Effects

Related compounds have shown to inhibit the growth of HeLa cells, a type of cervical cancer cell . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Related compounds have been found to inhibit acetylcholinesterase, an enzyme crucial for nerve function . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar biomolecules, potentially leading to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide in laboratory settings are not yet well-studied. Related compounds have shown to have long-term effects on cellular function in in vitro studies . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar stability and degradation patterns, as well as long-term effects on cellular function .

Dosage Effects in Animal Models

Related compounds have shown to have dose-dependent effects in animal models of epilepsy . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar dosage effects, potentially including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

Related compounds have shown to interact with enzymes involved in neurological processes . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Related compounds have shown to have specific effects on cellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may interact with similar transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

Related compounds have shown to have specific effects on subcellular localization . This suggests that 3-nitro-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide may have similar effects on its activity or function, potentially including targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Properties

IUPAC Name

3-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O5S/c24-19(16-5-4-8-18(15-16)23(25)26)20-9-14-29(27,28)22-12-10-21(11-13-22)17-6-2-1-3-7-17/h1-8,15H,9-14H2,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSAJYSIYXOSCQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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